CDK2 vs. CDK1 Biochemical Selectivity: SU-9516 Demonstrates 1.8-Fold Preference for CDK2 Over CDK1
SU-9516 exhibits a measurable, albeit modest, selectivity for CDK2 over CDK1, with a 1.8-fold difference in IC₅₀ values [1]. In the same kinase assay format, SU-9516 inhibited CDK2/cyclin A with an IC₅₀ of 22 nM and CDK1/cyclin B1 with an IC₅₀ of 40 nM [1]. This selectivity ratio is distinct from that of other CDK2 inhibitors; for instance, the pan-CDK inhibitor flavopiridol (alvocidib) shows a Kd of 650 nM for CDK2 and 1,080 nM for CDK1 (CDK2:CDK1 ratio = 1:1.66) [2], whereas the multi-CDK inhibitor dinaciclib exhibits a Kd of 78 nM for CDK2 and 1,810 nM for CDK1 (CDK2:CDK1 ratio = 1:23.2) [2]. This indicates that SU-9516 provides a distinct biochemical signature that is not replicated by other commercially available CDK inhibitors.
| Evidence Dimension | CDK2 vs. CDK1 inhibitory potency (IC₅₀ or Kd) |
|---|---|
| Target Compound Data | CDK2 IC₅₀ = 22 nM; CDK1 IC₅₀ = 40 nM |
| Comparator Or Baseline | Flavopiridol (alvocidib) CDK2 Kd = 650 nM, CDK1 Kd = 1,080 nM; Dinaciclib CDK2 Kd = 78 nM, CDK1 Kd = 1,810 nM |
| Quantified Difference | SU-9516 CDK2:CDK1 ratio = 1:1.8 (IC₅₀) vs. flavopiridol ratio = 1:1.66 (Kd) vs. dinaciclib ratio = 1:23.2 (Kd) |
| Conditions | SU-9516: in vitro kinase assay with histone H1 substrate and [γ-³³P]ATP; comparator data: surface plasmon resonance (SPR) binding assay with unphosphorylated monomeric CDKs |
Why This Matters
The specific CDK2:CDK1 potency ratio determines the cellular phenotype; a compound with a ratio close to 1 (like SU-9516) will induce a G2-M arrest in CDK2-null cells via CDK1 inhibition, whereas a highly CDK2-selective agent (like dinaciclib) may not, making SU-9516 the preferred tool when dual CDK2/CDK1 inhibition is desired at a defined potency ratio [3].
- [1] Lane, M.E., Yu, B., Rice, A., Lipson, K.E., Liang, C., Sun, L., Tang, C., McMahon, G., Pestell, R.G. and Wadler, S. (2001). A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. Cancer Res, 61(16):6170-7. PMID: 11507069. View Source
- [2] Wells, C.I., et al. (2019). Quantifying CDK inhibitor selectivity in live cells. PMC6344228, Table 2. doi: 10.1038/s41467-019-08305-0. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. SU9516 Ligand Page. Accessed 2026. View Source
